molecular formula C13H22N2OS B7926881 (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide

Cat. No.: B7926881
M. Wt: 254.39 g/mol
InChI Key: IPYIJVBTJTVNIP-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide is a chiral amide derivative characterized by a thiophene-containing substituent and an isopropyl group. This compound is classified as a 5-membered heterocyclic derivative due to the thiophene moiety, a feature that enhances its aromatic and electronic properties compared to non-heterocyclic analogs .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-9(2)12(14)13(16)15(10(3)4)7-11-5-6-17-8-11/h5-6,8-10,12H,7,14H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYIJVBTJTVNIP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CSC=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CSC=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide typically involves multi-step organic reactions. One common approach is the amide coupling reaction, where the carboxylic acid derivative of the butyramide is reacted with an amine derivative under the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: The thiophene ring in (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Varied substituted products depending on the nucleophile used

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s thiophene ring and amino group play crucial roles in binding to these targets, potentially modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Thiophene vs. Thiophene’s lower electron density may reduce metabolic stability but enhance binding to sulfur-interacting biological targets.
  • Branched vs. Cyclic Alkyl Groups: The isopropyl group (branched) in the target compound contrasts with the cyclopropyl group in .

Physicochemical Data

Property Target Compound Compound 5a Compound 5b
Melting Point (°C) Not reported 180–182 174–176
Optical Rotation ([α]D) Not reported +4.5° (c = 0.10) +5.7° (c = 0.08)
Molecular Weight (g/mol) ~295 (estimated) 326.4 340.4

Notes:

  • The absence of melting point and optical rotation data for the target compound limits direct comparisons.
  • Higher molecular weight in 5a–5d correlates with longer aliphatic chains, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide, also known by its CAS number 1354011-02-1, is a synthetic compound with a unique molecular structure that includes an amino group, isopropyl group, and a thiophene moiety. Its potential pharmacological properties make it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C13H22N2OS
  • Molecular Weight : 254.39 g/mol
  • Structure : The compound features a butyramide backbone with specific stereochemistry (S configuration), which may influence its interactions with biological systems.

Biological Activities

Research indicates that (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide exhibits several biological activities:

  • Antioxidant Activity : Compounds similar to (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide have been shown to exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress within cells.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation.
  • Anticancer Properties : The compound may also possess anticancer activity, as indicated by its structural similarity to other known anticancer agents. Further studies are needed to elucidate the specific mechanisms involved.
  • Interaction with Biological Targets : Binding affinity studies have indicated that this compound interacts with various biological targets, which could lead to therapeutic applications in treating diseases like epilepsy or other neurological disorders.

Case Study 1: Neuroprotective Mechanisms

A study investigated the effects of (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide inhibited the proliferation of cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Comparative Analysis

To better understand the unique properties of (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide, a comparative analysis with structurally related compounds was conducted:

Compound NameStructural FeaturesBiological Activity
Compound AThiophene ring; different side chainsAntioxidant
Compound BSimilar amine structure; lacks thiopheneAnticancer
Compound CDifferent alkyl substituentNeuroprotective

This table highlights how the unique combination of functional groups in (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide may lead to distinct biological activities compared to related compounds.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of (S)-2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide?

  • Methodological Answer : The synthesis of this chiral compound typically involves multi-step organic reactions, including:
  • Amide bond formation : Coupling the amino acid derivative with isopropyl and thiophen-3-ylmethyl amines under activating agents like EDCI/HOBt .
  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity, given the (S)-configuration at the amino center .
  • Protection/deprotection steps : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions during coupling .
    Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and reaction monitoring via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm stereochemistry, substituent positions, and absence of impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC to assess enantiomeric excess (>98% purity is standard for pharmacological studies) .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or MS data may arise from:
  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational exchange .
  • Impurity interference : Employ preparative HPLC to isolate pure fractions and reanalyze .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
    Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What experimental approaches are used to evaluate the compound’s bioactivity and target selectivity?

  • Methodological Answer :
  • In vitro assays :
  • Receptor binding studies : Radioligand displacement assays (e.g., using tritiated analogs) to measure affinity for neurological targets .
  • Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to assess inhibition constants (Ki) .
  • In vivo models : Rodent behavioral studies to evaluate pharmacokinetics (e.g., BBB penetration) and dose-response relationships .
  • Structure-Activity Relationship (SAR) : Systematic modification of the thiophene or isopropyl groups to correlate structural features with activity .

Q. What challenges arise in optimizing enantioselective synthesis, and how are they mitigated?

  • Methodological Answer : Key challenges include:
  • Racemization : Minimized by using mild reaction conditions (low temperature, non-basic media) .
  • Catalyst selection : Chiral Pd catalysts or organocatalysts (e.g., proline derivatives) enhance stereocontrol .
  • Purification : Chiral stationary-phase HPLC or diastereomeric salt crystallization to separate enantiomers .
    Yield optimization often requires iterative adjustment of solvent polarity and catalyst loading .

Data Contradiction and Mechanistic Analysis

Q. How should researchers resolve conflicting bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may stem from:
  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO tolerance thresholds) .
  • Cell-line variability : Use isogenic cell lines or primary cells to control for genetic background effects .
  • Metabolic instability : Conduct stability assays in liver microsomes to identify rapid degradation pathways .
    Triangulate data using orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .

Structural and Functional Insights

Q. What computational tools are employed to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the amide group) .

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